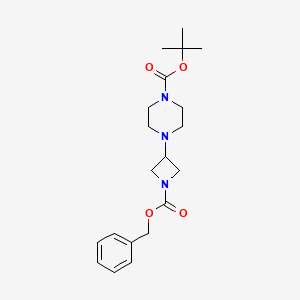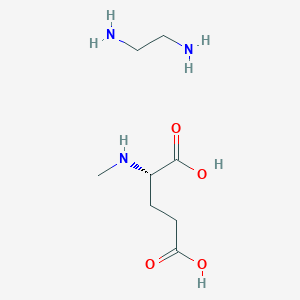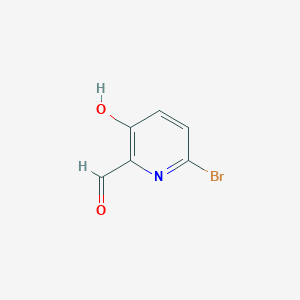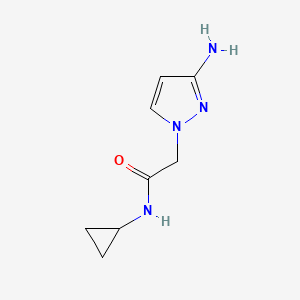
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and (S)-glycidol.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring in (S)-glycidol by 3-bromo-4-fluoroaniline under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like thiols, amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of substituted derivatives with different functional groups
Applications De Recherche Scientifique
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. The specific stereochemistry also adds to its uniqueness, making it a valuable compound in chiral synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11BrFNO |
|---|---|
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
Clé InChI |
WQIUKVXKKQKVCT-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CCO)N)Br)F |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)




![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)



![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)


